molecular formula C17H26N2O5S B4625871 4-methoxy-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide

4-methoxy-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide

Cat. No. B4625871
M. Wt: 370.5 g/mol
InChI Key: VWONZOLEHIJBOX-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O5S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.15624311 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Enhancement and Neuropharmacology

A study on SB-399885, a benzenesulfonamide derivative, demonstrates its potent, selective antagonistic properties against 5-HT6 receptors, with implications for cognitive enhancement. This research highlights the potential of benzenesulfonamides in addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia through enhancements of cholinergic function (Hirst et al., 2006).

Photodynamic Therapy for Cancer

Another study on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups shows high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticonvulsant and Carbonic Anhydrase Inhibition

Research on novel benzenesulfonamide derivatives acting as carbonic anhydrase (CA) inhibitors has shown effective seizure protection and potential anticonvulsant action. These compounds are explored for their role in neurological disorders, offering a foundation for developing new therapeutic agents (Mishra et al., 2017).

Enzyme Inhibition and Drug Development

Benzenesulfonamides have been studied for their inhibitory effects on enzymes such as phospholipase A2, demonstrating potential therapeutic applications in reducing myocardial infarction size and other conditions (Oinuma et al., 1991).

Structural and Molecular Insights

The crystal structures of certain benzenesulfonamide derivatives have been elucidated, offering valuable insights into their molecular interactions and potential for drug design. This research underlines the importance of structural analysis in understanding the pharmacological potential of benzenesulfonamides (Rodrigues et al., 2015).

properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-3-(4-methylpiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-13-6-9-19(10-7-13)17(20)15-12-14(4-5-16(15)24-3)25(21,22)18-8-11-23-2/h4-5,12-13,18H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWONZOLEHIJBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCOC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.